4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
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Overview
Description
4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidin-4-ylmethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of the Piperidin-4-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a piperidin-4-ylmethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles like amines, thiols, or halides; reactions are carried out in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine: Similar structure but with a different position of the piperidinylmethyl group.
4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrimidine ring.
Uniqueness
4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H17N3S |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H17N3S/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10/h2,7,10,12H,3-6,8H2,1H3 |
InChI Key |
FUNVPRUITKZAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCNCC2 |
Origin of Product |
United States |
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